![molecular formula C7H9NO3 B2718809 3-Cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1249837-95-3](/img/structure/B2718809.png)
3-Cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid” is a chemical compound with the CAS Number: 1249837-95-3 . It has a molecular weight of 155.15 . The IUPAC name for this compound is 3-cyclopropyl-4,5-dihydro-5-isoxazolecarboxylic acid . It is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-Cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid” is 1S/C7H9NO3/c9-7(10)6-3-5(8-11-6)4-1-2-4/h3-4,6,8H,1-2H2,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.Physical And Chemical Properties Analysis
“3-Cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid” is a powder that is stored at 4 degrees Celsius . Its molecular weight is 155.15 . More specific physical and chemical properties like solubility, density, and boiling point are not available in the retrieved information.Wissenschaftliche Forschungsanwendungen
Ruthenium-Catalyzed Synthesis for Triazole-based Scaffolds
Research by Ferrini et al. (2015) demonstrates the synthesis of 5-amino-1,2,3-triazole-4-carboxylates using a ruthenium-catalyzed protocol. This approach is essential for creating peptidomimetics and compounds with the triazole scaffold, which are significant in medicinal chemistry for their potential biological activities, including acting as HSP90 inhibitors. The synthesis showcases the versatility of using cycloaddition reactions for constructing complex molecules (Ferrini et al., 2015).
Cyclopropanation with Chromium Fischer Carbene Complexes
Barluenga et al. (2001) have explored the cyclopropanation reactions of chromium Fischer carbene complexes with alkenyl oxazolines. Their findings highlight the use of the oxazolinyl group as both an electron-acceptor substituent and a chiral auxiliary, leading to high diastereoselectivity in the formation of cyclopropane derivatives. Such processes underscore the synthetic utility of oxazoline and related oxazole derivatives in creating stereochemically complex structures (Barluenga et al., 2001).
Molecular and Crystal Structures of Triazole Derivatives
The work by Boechat et al. (2010) on the molecular and crystal structures of triazole derivatives, including a compound closely related to the one , offers insights into the electronic and structural characteristics of these molecules. Their research provides valuable information on the π-electron delocalization within the triazole ring and its implications for molecular interactions and stability (Boechat et al., 2010).
Access to Substituted Spiro[cyclopropane-1,4′-oxazoline]s
Dalai et al. (2008) report a method for synthesizing spirocyclopropanated methyl oxazolinecarboxylates, which are valuable intermediates in organic synthesis. The procedure involves Michael additions followed by ring closure, demonstrating the potential of cyclopropane and oxazole derivatives in constructing spirocyclic architectures (Dalai et al., 2008).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .
Eigenschaften
IUPAC Name |
3-cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-7(10)6-3-5(8-11-6)4-1-2-4/h4,6H,1-3H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCBPKHVYWIUHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.